6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-15(5-2)10-8-11(16-7-6-12)14-9(3)13-10/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJSUCUHKZBUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Pyrimidine Core Construction
Pyrimidine derivatives like 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine are typically synthesized via cyclization reactions involving cyanoacetate derivatives and urea or guanidine precursors. Two main approaches are commonly reported:
- Cyclization of cyanoacetate with urea or guanidine derivatives to form the pyrimidine ring.
- Functional group transformations on pre-formed pyrimidine rings , including halogenation, amination, and alkylation.
A representative method for preparing pyrimidine cores is described in a patent for 4-amino-2,6-dimethoxypyrimidine, which involves:
- Cyclization of cyanoacetate (methyl or ethyl cyanoacetate) with urea in the presence of sodium metal in methanol or ethanol as solvent.
- Followed by methylation (alkylation) of the resulting pyrimidinedione using methylating agents and phase transfer catalysts under heat preservation conditions.
This method avoids the use of toxic reagents like phosphorus oxychloride and reduces environmental impact, offering a green and efficient route to substituted pyrimidines.
Specific Preparation Considerations for 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Given the structure, key synthetic steps likely include:
- Synthesis of the 2-methylpyrimidin-4-amine core : This can be achieved via cyclization of appropriate cyanoacetate and urea derivatives, followed by selective methylation at the 2-position.
- Introduction of the 6-(2-aminoethoxy) substituent : This involves nucleophilic substitution or etherification at the 6-position of the pyrimidine ring, typically starting from a halogenated intermediate (e.g., 6-chloropyrimidine derivative).
- N,N-diethylation of the amino group at the 4-position : Alkylation of the amino group with diethylating agents under controlled conditions.
A plausible synthetic route based on literature and patent disclosures is summarized below:
Research Findings and Optimization Insights
- Green Chemistry Improvements : Recent patents emphasize avoiding hazardous reagents like phosphorus oxychloride, favoring sodium-mediated cyclization and methylation steps in alcoholic solvents to reduce environmental impact and improve yields.
- Reaction Conditions : Optimal temperatures for cyclization and methylation are around 65-80°C and 60-80°C respectively, with reaction times ranging from 3-4 hours for cyclization and 8-10 hours for methylation.
- Yield and Purity : These methods achieve moderate to high yields (often above 80%) with simplified purification steps such as filtration and crystallization.
- Functional Group Compatibility : The aminoethoxy substitution requires careful control of nucleophilic substitution conditions to prevent side reactions and degradation of the pyrimidine core.
Comparative Table of Key Preparation Parameters
Additional Synthetic Routes and Analogous Methods
- The preparation of related pyrimidine derivatives with diaryl or alkyl substitutions at the 2- and 6-positions has been reported using three-component reactions involving α-cyanoketones, aldehydes, and guanidines, yielding substituted pyrimidines efficiently. While this method is more applicable to diarylpyrimidines, the approach demonstrates the flexibility of multicomponent reactions for pyrimidine scaffold diversification.
- Alkylation and nucleophilic substitution steps are critical for introducing the 2-aminoethoxy and N,N-diethyl groups, often requiring optimized bases and solvents to achieve high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The diethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 236.32 g/mol. Its structure includes a pyrimidine ring substituted with an aminoethoxy group at the 6-position and diethyl groups at the nitrogen atoms. This configuration is crucial for its interaction with biological targets.
Medicinal Chemistry Applications
1. Enzyme Inhibition:
Research indicates that 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine exhibits inhibitory effects on specific enzymes, making it a candidate for developing therapeutic agents targeting various diseases. For instance, studies have shown that this compound can inhibit nitric oxide synthase, which plays a role in inflammatory responses. This suggests potential applications in treating conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and certain cancers.
2. Anticancer Activity:
The compound's ability to modulate cellular pathways positions it as a potential anticancer agent. Preliminary investigations have indicated that derivatives of similar structures can selectively inhibit tumor cell proliferation by targeting kinases involved in cancer progression .
3. Antimicrobial Properties:
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine has also been evaluated for its antimicrobial activity. Compounds with similar structural motifs have demonstrated effectiveness against various pathogens, suggesting that this compound may possess similar properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-N,N-diethylpyrimidin-4-amine | Chlorine substitution at position 6 | Moderate enzyme inhibition |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluorine and dichloro substitutions | Antimicrobial activity |
| 4-Amino-N-benzylpyrimidin-5-amines | Benzyl substitution enhancing lipophilicity | Enzyme inhibition |
The variations in substituents significantly influence their biological activities, highlighting the importance of structural modifications in drug design.
Case Studies and Research Findings
Several studies have explored the applications of 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine:
Case Study 1: Nitric Oxide Synthase Inhibition
A study investigated the compound's effect on nitric oxide production in immune cells, revealing that specific structural modifications could enhance its inhibitory activity. This finding underscores the importance of structure-activity relationships in optimizing therapeutic efficacy .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. The mechanism involved interference with key signaling pathways essential for tumor growth, suggesting its potential as an anticancer agent .
Case Study 3: Antimicrobial Activity
Research evaluating the antimicrobial properties of related pyrimidine derivatives found significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings indicate that 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine may also exhibit similar antimicrobial effects.
Mechanism of Action
The mechanism of action of 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its effects are mediated through pathways involving the modulation of biochemical processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 6-(2-aminoethoxy)pyrimidine derivatives. Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Conformational Differences
- Steric Effects : Bulky substituents (e.g., mesityl or cyclohexyl in 1,3,5-triazine analogs) enhance inhibitory activity in enzyme assays but reduce solubility . The diethyl group in the target compound offers a balance between steric bulk and lipophilicity, favoring membrane permeability .
- Solubility: The 2-aminoethoxy chain improves aqueous solubility compared to purely aromatic analogs (e.g., 2-phenylpyrimidines in ). However, the diethyl group may slightly offset this advantage due to hydrophobicity .
Research Findings and Data
Comparative Activity Table
*Predicted based on structural analogs in .
Biological Activity
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an aminoethoxy group and diethyl groups, which contribute to its unique chemical properties. The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 248.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine interacts with various enzymes and receptors, potentially acting as an inhibitor or modulator in biochemical pathways. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has shown potential in inhibiting nitric oxide synthases (nNOS and iNOS), which are crucial in the production of nitric oxide involved in various physiological processes .
- Receptor Interaction : It may interact with specific receptors influencing signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 2: Anticancer Activity Data
Comparative Studies
Comparative analyses with similar compounds have been conducted to assess the relative potency and selectivity of 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine.
Table 3: Comparison with Similar Compounds
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine | 10 | - |
| N,N-Diethyl-2-methylpyrimidin-4-amine | 25 | - |
| Other Aminopyridine Derivatives | Varies | Varies |
Study on Inhibition of nNOS
A study by Silverman et al. focused on the synthesis of aminopyridine-based molecules, including derivatives of 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine. Results indicated that this compound exhibited high potency against nNOS with a value significantly lower than that of traditional inhibitors, showcasing its potential as a therapeutic agent for conditions related to nitric oxide dysregulation .
Antimicrobial Activity
In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary results suggest activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
